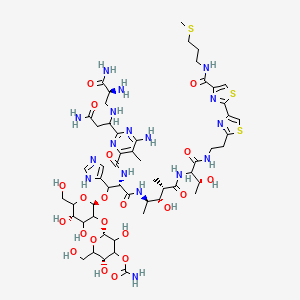
4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carbonyl chloride is a heterocyclic compound that features a thiazole ring fused with a pyridine ringThe presence of both nitrogen and sulfur atoms in the thiazole ring imparts unique chemical properties to the compound, making it a versatile building block for the synthesis of bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carbonyl chloride typically involves the reaction of 4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride . The reaction can be represented as follows:
4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid+SOCl2→4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The thiazole ring can participate in redox reactions, although these are less common compared to nucleophilic substitution.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the generated HCl.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Oxidized and Reduced Derivatives: Depending on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carbonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates with antibacterial, antifungal, and anticancer properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carbonyl chloride is primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules. The acyl chloride group reacts with nucleophilic amino acid residues in proteins, leading to the formation of stable amide bonds. This can result in the inhibition of enzyme activity or the modification of protein function .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride
- 4-Methyl-2-(4-pyridinyl)-1,3-thiazole-5-carbonyl chloride
- 4-Methyl-2-(2-thiazolyl)-1,3-thiazole-5-carbonyl chloride
Uniqueness
4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carbonyl chloride is unique due to the presence of both pyridine and thiazole rings, which confer distinct electronic and steric properties. This makes it a valuable scaffold for the design of molecules with specific biological activities .
Propiedades
IUPAC Name |
4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2OS/c1-6-8(9(11)14)15-10(13-6)7-4-2-3-5-12-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMNMJFVRGEDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;methylimino(sulfanylidene)methane](/img/structure/B13857412.png)




![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13857457.png)

![1,3,3-Trimethyl-2-[(1,3-hexadien-5-ynyl)-trimethylsilyl]-cyclohexane](/img/structure/B13857463.png)



